molecular formula C8H12O4 B2848281 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid CAS No. 231303-93-8

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid

Cat. No. B2848281
M. Wt: 172.18
InChI Key: SBDFBYFIOYLJHL-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid consists of a cyclobutane ring with two methyl groups attached to the same carbon atom and two carboxylic acid groups attached to another carbon atom .


Physical And Chemical Properties Analysis

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid has a molecular weight of 172.18 . Other physical and chemical properties such as boiling point, density, and flash point are not specified in the search results.

Scientific Research Applications

Electron Donor-Acceptor Complexes and Thermal Triplexes

The compound has been studied in the context of electron donor-acceptor (EDA) complexes. For example, the formation of dimethyl 1-(carbazol-9-yl)-2,2-dicyanocyclobutane-3,3-dicarboxylate involves tetramethylene zwitterionic intermediates in reactions with N-vinylcarbazole. This reveals its potential in facilitating complex organic reactions and catalysis, especially in electron-rich unsaturated molecules reacting with electrophiles (Gotoh, Padías, & Hall, 1991).

Organosilicon Chemistry

In organosilicon chemistry, derivatives of 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid, such as disilacyclobutane, undergo various reactions. These reactions can include ring-opening and dimerization, demonstrating its utility in the synthesis and transformation of organosilicon compounds (Devine, Griffin, Haszeldine, Newlands, & Tipping, 1975).

Synthesis of Natural Products

The synthesis of natural products often utilizes gem-dimethylcyclobutane motifs, a structure closely related to 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid. This highlights the compound's relevance in developing synthetic routes for complex natural products (Hancock, Wiest, & Brown, 2019).

Structural Analysis in Crystallography

The compound has been used in structural studies to understand molecular and crystal structures. For instance, its planarity and the interactions in crystal packing have been analyzed, contributing to the field of crystallography and material sciences (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).

Photodimerization Studies

Photodimerization studies of related compounds, like Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, involve transformations to cyclobutane under ultraviolet light and heat. These studies provide insights into photochemical reactions and the behavior of cyclobutane derivatives (Davies, Ennis, Mahavera, & Porter, 1977).

Application in Peptide Synthesis

The compound plays a role in synthesizing enantiopure cyclobutane amino acids and amino alcohols, crucial for preparing oligopeptides and carbocyclic nucleosides. This application is particularly relevant in the field of bioorganic chemistry and drug development (Balo, Caamaño, Fernández, & López, 2005).

properties

IUPAC Name

3,3-dimethylcyclobutane-1,1-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(2)3-8(4-7,5(9)10)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDFBYFIOYLJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 285B (1.5 g, 5.85 mmol) in ethanol (20 ml) was added a solution of KOH (1.313 g, 23.41 mmol) in water (10 mL). The resulting solution was stirred at 80° C. for 16 h. The reaction mixture was cooled to RT, quenched with crushed ice and extracted with diethyl ether (2×50 mL). The combined organic layers were dried over Na2SO4 and evaporated to afford Intermediate 285C as a viscous liquid (0.9 g, 89% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.64 (br. s., 2H), 2.17-2.29 (m, 4H), 1.01-1.12 (m, 6H).
Name
Intermediate 285B
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.313 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

Citations

For This Compound
2
Citations
MD Owen, GR Ramage, JL Simonsen - Journal of the Chemical …, 1938 - pubs.rsc.org
… Under these conditions the reaction proceeded normally and on hydrolysis of the condensation product 3: 3-dimethylcyclobutane-1: 1-dicarboxylic acid, decomp. 162*, was obtained in …
Number of citations: 7 pubs.rsc.org
A Campbell, HN Rydon - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Evaporation of the dried extract gave crude 3 : 3-dimethylcyclobutane-1 : 1dicarboxylic acid (38 g.) [a specimen crystallised from ethyl acetate in stout needles, m. p. …
Number of citations: 28 pubs.rsc.org

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